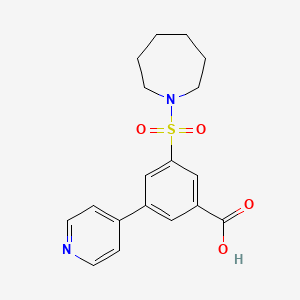
3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid, also known as APB, is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. The compound is a sulfonamide derivative of benzoic acid and has been synthesized using different methods.
Mécanisme D'action
3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid acts as a competitive antagonist of the TRPV1 ion channel, binding to the channel's pore region and preventing the influx of cations. This inhibition of the TRPV1 ion channel results in a reduction of pain and temperature sensation.
Biochemical and Physiological Effects:
The inhibition of the TRPV1 ion channel by this compound has been shown to reduce pain and thermal hypersensitivity in animal models. This compound has also been shown to reduce insulin secretion in pancreatic beta cells, suggesting a potential role in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid has been shown to be a selective inhibitor of the TRPV1 ion channel, making it a useful tool for the study of the channel's role in pain and temperature sensation. However, the compound's low solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid. One direction involves the development of more potent and selective TRPV1 ion channel inhibitors based on the structure of this compound. Another direction involves the study of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, the potential use of this compound as a therapeutic agent for the treatment of pain and type 2 diabetes warrants further investigation.
Conclusion:
In conclusion, this compound is a sulfonamide derivative of benzoic acid that has been of interest to the scientific community due to its potential use in various research applications. The compound has been synthesized using different methods and has been shown to act as a selective inhibitor of the TRPV1 ion channel. This compound's inhibition of the TRPV1 ion channel results in a reduction of pain and temperature sensation and has potential therapeutic applications for pain management and type 2 diabetes. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid can be synthesized using various methods, including the reaction of 4-bromopyridine-3-carboxylic acid with azepane-1-sulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 3-pyridylboronic acid with 5-bromo-2-chlorobenzoic acid in the presence of palladium acetate and triphenylphosphine. These methods result in the formation of this compound as a white crystalline powder.
Applications De Recherche Scientifique
3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid has been used in various scientific research applications, including as a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. The TRPV1 ion channel is involved in the regulation of pain and temperature sensation, and its inhibition has been suggested as a potential therapeutic target for pain management. This compound has also been used in the study of the role of TRPV1 in the regulation of insulin secretion.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(22)16-11-15(14-5-7-19-8-6-14)12-17(13-16)25(23,24)20-9-3-1-2-4-10-20/h5-8,11-13H,1-4,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFUNFBSTZAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5298582.png)
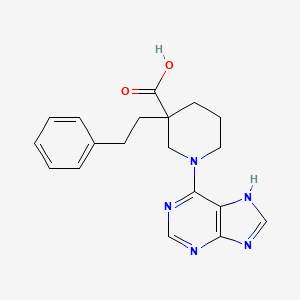
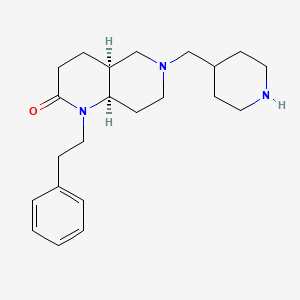

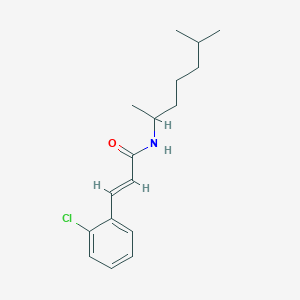
![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298622.png)
![methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)
![1-allyl-4-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298645.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)
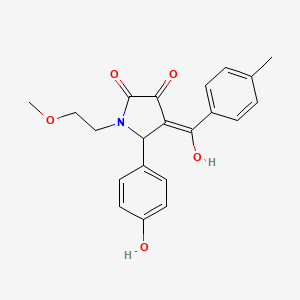
![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)
![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)